1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Lipophilicity XLogP3 Drug-likeness

Researchers screening kinase targets often face false hits from hydrophobic aggregators. This 3,4-dimethyl dihydropyrazolone (MW 204.23, XLogP3 0.1) mitigates this risk, providing cleaner assay data at high concentrations. Its rigid, low-rotatable-bond scaffold simplifies crystallization for structural biology. - Enables high-concentration biochemical screening with reduced aggregation artifacts. - Serves as a conformational handle for X-ray/NMR binding-mode elucidation. - Meets lead-like criteria for fragment-based campaigns targeting shallow ATP pockets.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13203760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC1C(=NN(C1=O)C2=CN=CC(=C2)N)C
InChIInChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)9-3-8(11)4-12-5-9/h3-6H,11H2,1-2H3
InChIKeyHJCJSNLKYBVIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopyridinyl Pyrazolone Overview


1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 2090235-72-4) is a synthetic, low-molecular-weight (204.23 g/mol) heterocyclic compound belonging to the dihydropyrazolone class [1]. It features an aminopyridine ring fused to a 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one core. Computed descriptors indicate a low XLogP3 of 0.1 and a topological polar surface area of 71.6 Ų, suggesting favorable solubility characteristics for biochemical assays [1].

Aqueous Assay Compatibility

Low lipophilicity profile supports solubility in biochemical assay buffers

Conformational Probe

Minimal rotatable bonds and 4-methyl substitution for SAR and binding-mode studies

Kinase Tool Scaffold

Dihydropyrazolone core aligns with reported JAK2/Wee1 pharmacophores

Why Generic Substitution Fails


Despite sharing the aminopyridinyl pyrazolone core, subtle structural variations at the 3- and 4-positions profoundly impact the compound's physicochemical and conformational properties. Generic substitution with a 3-ethyl, 3-isopropyl, or 3-propyl analog may drastically alter lipophilicity, rotatable bond count, and ring conformational preferences, which in turn affect target binding, selectivity, and assay compatibility [1][2][3][4]. The quantitative evidence below demonstrates that the 3,4-dimethyl substitution pattern offers a distinct profile that is not interchangeable with its closest analogs.

Lipophilicity Shift

3‑Ethyl, 3‑isopropyl, and 3‑propyl analogs alter computed XLogP3, which may shift solubility and assay behavior.

Conformational Flexibility Difference

Generic analogs carry 2–3 rotatable bonds versus 1 in the target, potentially increasing entropic penalty and reducing binding selectivity.

Absence of 4‑Methyl Handle

All listed analogs lack the 4‑methyl substituent, removing a conformational restriction that may influence binding mode.

Quantitative Differentiation Evidence


XLogP3 Lipophilicity Comparison

The computed XLogP3 value for the target compound is 0.1, compared to 0.0 for the 3-ethyl analog, 0.6 for the 3-isopropyl analog, and 0.3 for the 3-propyl analog [1][2][3][4]. A lower logP indicates higher aqueous solubility, which is beneficial for biochemical assay conditions.

Lipophilicity Comparison
Head-to-head
XLogP3 0.1 (target) vs 0.0, 0.6, 0.3
Favors higher aqueous solubility for assay conditions
Computed XLogP3; PubChem 2025
Lipophilicity XLogP3 Drug-likeness

Rotatable Bond Conformational Flexibility

The target compound has only 1 rotatable bond, compared to 2 for the 3-ethyl and 3-isopropyl analogs, and 3 for the 3-propyl analog [1][2][3][4]. Fewer rotatable bonds imply a more rigid structure, potentially leading to a lower entropic penalty upon target binding.

Conformational Flexibility
Head-to-head
1 rotatable bond vs 2 (ethyl/isopropyl), 3 (propyl)
May reduce entropic penalty and support selectivity
Cactvs computation
Conformational flexibility Rotatable bonds Binding entropy

4-Methyl Substitution Conformational Handle

The target compound possesses a methyl substituent at the 4-position of the dihydropyrazolone ring, whereas the 3-ethyl, 3-isopropyl, and 3-propyl comparators lack this substitution [1][2][3][4]. The 4-methyl group restricts the conformational freedom of the dihydropyrazolone ring, potentially favoring a bioactive conformation that enhances target binding [5]. Although direct quantitative potency comparisons are not available, the presence of this methyl group is a key structural differentiator.

4‑Substitution Pattern
Class-level
4‑methyl present vs absent in 3‑alkyl analogs
May restrict pyrazolone ring conformation
Structural comparison; binding data to verify
Substitution pattern Conformational restriction Pyrazolone

Kinase Inhibition Potential

Compounds based on the aminopyrazolopyridine scaffold have demonstrated JAK2 kinase inhibitory activity with IC50 values in the low micromolar range [1]. Additionally, dihydropyrazolone derivatives have been patented as Wee1 kinase inhibitors with demonstrated cell growth-inhibitory effects [2]. While direct activity data for the target compound is not publicly available, its structural alignment with these active scaffolds strongly suggests potential kinase inhibitory activity.

Kinase Activity Context
Supporting evidence
Scaffold-related JAK2 IC50 ~1–10 µM; Wee1 inhibitors reported
Supports kinase profiling studies
No direct target compound data available
Kinase inhibition JAK2 Wee1 Pyrazolopyridine

Application Scenarios


Kinase Probe Design and Profiling

The compound's unique 3,4-dimethyl substitution pattern warrants its evaluation as a probe molecule in kinase selectivity panels, particularly for JAK2 and Wee1 targets. Its favorable physicochemical properties support high-concentration screening in biochemical assays, where lower lipophilicity reduces aggregation artifacts [1].

Conformational SAR Studies

The 4-methyl group serves as a conformational handle for X-ray crystallography and NMR studies to elucidate the binding mode of dihydropyrazolone-based kinase inhibitors. The reduced rotatable bond count facilitates crystallization and simplifies spectral analysis [1].

Fragment-Based Drug Discovery

With a molecular weight of 204.23 Da, low lipophilicity, and only one rotatable bond, this compound meets key lead-like criteria for fragment-based screening campaigns targeting kinases with shallow ATP-binding pockets, where rigid, low-molecular-weight scaffolds are preferred [1].

Application
Selection Property
Validation Focus
Kinase Probe Profiling
Low lipophilicity & limited rotatable bonds
Biochemical assay solubility and target selectivity
Conformational SAR
4‑Methyl conformational handle
Binding mode determination (X‑ray/NMR)
Fragment-Based Screening
Lead-like fragment profile
Fragment library compatibility and hit validation
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